N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-6-13(21)18-19-10-16-14-12(15(19)22)9-17-20(14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFREQVRBBQSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. One common synthetic route includes the reaction of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with butyric anhydride in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells. This selective inhibition makes it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
- EGFR Inhibition : The acetohydrazide derivative (237) shows moderate EGFR inhibition (IC50: 0.186 µM) but is less potent than erlotinib (IC50: 0.03 µM) . The butyramide group’s longer alkyl chain may alter binding affinity due to steric effects or hydrophobic interactions.
- Apoptosis Induction : Compound 235 (acetohydrazide) induces the highest apoptosis (flow cytometry data), suggesting that electron-withdrawing substituents enhance pro-apoptotic effects . The butyramide’s amide group could similarly modulate caspase activation pathways.
- Structural Flexibility : Urea derivatives (Mishra et al.) demonstrate superior in vivo efficacy, attributed to hydrogen-bonding capabilities and improved bioavailability . In contrast, piperidine-substituted analogs prioritize solubility over potency .
- Synthetic Accessibility : Butyramide derivatives may face challenges in regioselective synthesis compared to acetohydrazides, which are synthesized via condensation reactions (e.g., ) .
Mechanistic and Pharmacokinetic Considerations
- ATP-Binding Site Interaction : Docking studies (PDB:1M17) confirm that acetohydrazides occupy the ATP pocket, with the pyrazolopyrimidine core forming critical π-π interactions . The butyramide’s extended chain might interfere with these interactions or enhance hydrophobic contacts.
- Urea derivatives balance polarity and lipophilicity, explaining their robust in vivo performance .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Primary Target : The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). This compound interacts with CDK2 by fitting into its active site and forming essential hydrogen bonds with key amino acids, such as Leu83.
Mode of Action : The inhibition of CDK2 affects cell cycle progression, leading to cell growth arrest at the G0-G1 stage. This mechanism is crucial for its potential use as an anticancer agent, as it disrupts the proliferation of cancer cells.
This compound exhibits significant interactions with various biomolecules, particularly those involved in kinase activity. Its biochemical properties include:
- Enzyme Interactions : The compound has been shown to inhibit several kinases, which are critical in regulating cell signaling pathways.
- Cellular Effects : It influences cellular processes such as gene expression and metabolism. Studies indicate that this compound can significantly inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
Table 1: Summary of Biological Activity in Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.2 | Significant growth inhibition |
| HCT-116 | 3.8 | Significant growth inhibition |
| HeLa | 6.5 | Moderate growth inhibition |
The above table summarizes the inhibitory concentration (IC50) values for this compound against various cancer cell lines. Lower IC50 values indicate higher potency in inhibiting cell proliferation.
4. Pharmacokinetics and Stability
Pharmacokinetic studies have indicated that this compound exhibits favorable stability and bioavailability characteristics. Preliminary research suggests that it maintains its activity over extended periods in both in vitro and in vivo settings.
Q & A
Q. What are the key considerations for optimizing the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide?
Synthesis optimization requires careful control of reaction conditions such as temperature (typically 60–100°C), solvent selection (e.g., ethanol, dimethyl sulfoxide, or dichloromethane), and catalysts (e.g., triethylamine). Multi-step protocols often involve cyclization of pyrazole precursors with diketones or carboxamide derivatives under acidic conditions. Purity is enhanced via recrystallization or chromatography .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and substitution patterns, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (NH) stretches. Elemental analysis validates stoichiometry .
Q. How can researchers assess the basic biological activity of this compound in vitro?
Standard assays include enzyme inhibition studies (e.g., kinase or phosphodiesterase activity via fluorescence polarization) and cytotoxicity screening (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices against related targets are critical initial metrics .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across similar pyrazolo[3,4-d]pyrimidine analogs?
Discrepancies may arise from substitution patterns (e.g., trifluoromethyl vs. methoxy groups) or assay conditions. Structure-Activity Relationship (SAR) studies using systematic substituent variations, coupled with molecular docking to compare binding affinities (e.g., CDK2 or PDE9A active sites), clarify mechanistic drivers .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Density Functional Theory (DFT) predicts electronic properties affecting metabolic stability, while molecular dynamics simulations model binding kinetics. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling identifies liabilities, such as poor solubility, guiding structural modifications like introducing polar groups .
Q. What experimental approaches validate target engagement and mechanism of action in vivo?
Pharmacodynamic studies in animal models (e.g., xenografts for anticancer activity) measure tumor regression and biomarker modulation (e.g., phosphorylated CDK substrates). Radiolabeled analogs or fluorescent probes track compound distribution and target occupancy in tissues .
Q. How do reaction kinetics influence the scalability of synthetic routes for this compound?
Continuous flow reactors improve yield and reproducibility by maintaining precise temperature/pH control. Kinetic studies (e.g., rate-limiting steps in cyclization) inform catalyst selection and solvent polarity adjustments. Process Analytical Technology (PAT) monitors intermediates in real time .
Methodological Guidance
- Synthesis Optimization : Use ethanol as a solvent for polar intermediates and triethylamine to neutralize acidic byproducts. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Bioactivity Profiling : For kinase inhibition, employ a Z´-LYTE® assay with ATP concentrations near Km values to ensure physiological relevance. Include staurosporine as a positive control .
- Data Interpretation : Apply hierarchical clustering to SAR datasets to prioritize substituents with synergistic effects on potency and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
